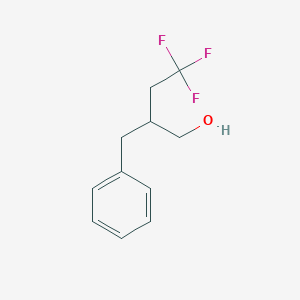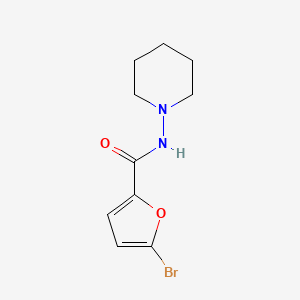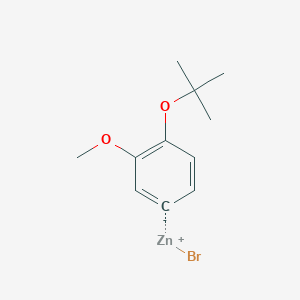
(4-t-Butoxy-3-methoxyphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-tert-butoxy-3-methoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and utility in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-tert-butoxy-3-methoxyphenyl)zinc bromide typically involves the reaction of 4-tert-butoxy-3-methoxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of (4-tert-butoxy-3-methoxyphenyl)zinc bromide follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled temperatures, and efficient mixing to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-tert-butoxy-3-methoxyphenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, phosphine ligands, and other organohalides.
Conditions: These reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Scientific Research Applications
(4-tert-butoxy-3-methoxyphenyl)zinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biological molecules for research purposes.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which (4-tert-butoxy-3-methoxyphenyl)zinc bromide exerts its effects involves the formation of reactive intermediates that facilitate the formation of new chemical bonds. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This process is often catalyzed by transition metals like palladium, which help to stabilize the reactive intermediates and lower the activation energy of the reaction.
Comparison with Similar Compounds
Similar Compounds
- (4-tert-butoxy-3-methylphenyl)zinc bromide
- (4-tert-butoxy-3-methoxyphenyl)zinc chloride
- (4-tert-butoxy-3-methoxyphenyl)zinc iodide
Uniqueness
(4-tert-butoxy-3-methoxyphenyl)zinc bromide is unique due to its specific substituents, which confer distinct reactivity and selectivity in chemical reactions. The presence of both tert-butoxy and methoxy groups can influence the electronic properties of the compound, making it particularly useful in certain synthetic applications.
Properties
Molecular Formula |
C11H15BrO2Zn |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methoxy-2-[(2-methylpropan-2-yl)oxy]benzene-5-ide |
InChI |
InChI=1S/C11H15O2.BrH.Zn/c1-11(2,3)13-10-8-6-5-7-9(10)12-4;;/h6-8H,1-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
FHQAGPXMMFAEMI-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC1=C(C=[C-]C=C1)OC.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


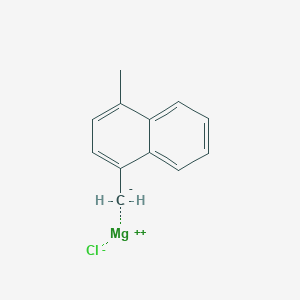
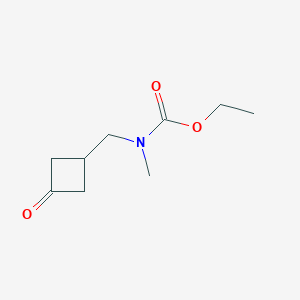
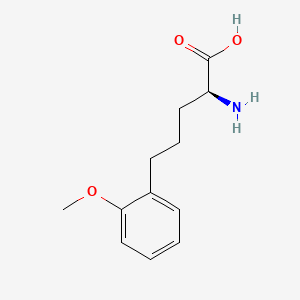
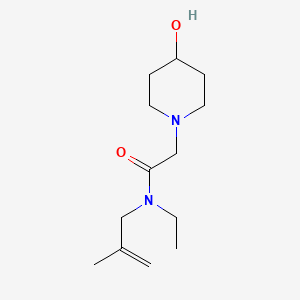
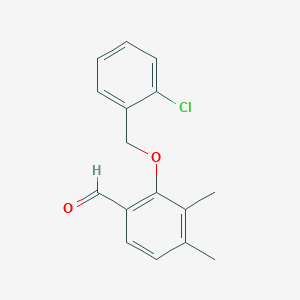
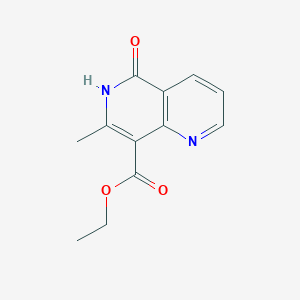

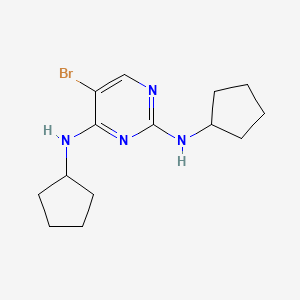
![N-(1-((6aR,8R,9R,9aR)-9-Fluoro-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B14888733.png)
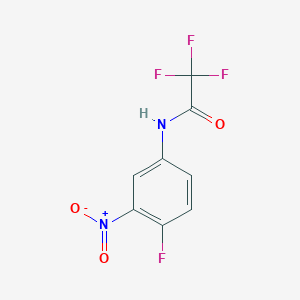
![Cyclobutyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14888761.png)
